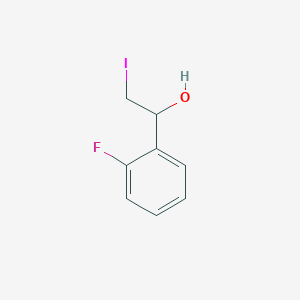![molecular formula C15H18N2O2 B13320420 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B13320420.png)
3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, an amino group, and a phenylpropanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide typically involves the reaction of furan derivatives with amines and phenylpropanamide precursors. One common method involves the condensation of 1-(furan-2-yl)ethanamine with 3-phenylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, secondary amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The furan ring and amino group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-N-[1-(thiophen-2-yl)ethyl]-3-phenylpropanamide
- 3-amino-N-[1-(pyridin-2-yl)ethyl]-3-phenylpropanamide
- 3-amino-N-[1-(benzofuran-2-yl)ethyl]-3-phenylpropanamide
Uniqueness
3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring’s electron-rich nature and aromaticity contribute to its reactivity and potential interactions with biological targets .
Eigenschaften
Molekularformel |
C15H18N2O2 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H18N2O2/c1-11(14-8-5-9-19-14)17-15(18)10-13(16)12-6-3-2-4-7-12/h2-9,11,13H,10,16H2,1H3,(H,17,18) |
InChI-Schlüssel |
IPAUJWLMRRASAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CO1)NC(=O)CC(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B13320363.png)
![3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13320373.png)


![tert-Butyl 4-methyl-3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13320386.png)


![3-{[(3-Methoxypropyl)amino]methyl}benzonitrile](/img/structure/B13320395.png)
![2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one](/img/structure/B13320398.png)


